Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate
Description
Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate (CAS 851443-15-7, molecular formula C₈H₁₀BrNO₂S, molecular weight 264.14 g/mol) is a brominated 2-aminothiophene derivative. Its structure features a thiophene ring substituted with an amino group at position 5, a bromine atom at position 4, a methyl group at position 3, and an ethyl ester at position 2. This compound is synthesized via Gewald’s multicomponent reaction, which involves condensation of ketones, activated nitriles, and elemental sulfur in the presence of a base catalyst .
2-Aminothiophenes are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and ability to serve as precursors for heterocyclic scaffolds .
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-3-12-8(11)6-4(2)5(9)7(10)13-6/h3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBGORMHXRHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound is investigated for its potential therapeutic applications due to its structural features that may confer biological activity. Preliminary studies suggest it may exhibit:
- Antimicrobial Activity : Research indicates that thiophene derivatives can inhibit the growth of various bacterial strains. This compound may share similar properties, warranting further exploration in this area.
- Anticancer Potential : Initial studies show that compounds with similar structures can induce apoptosis in cancer cells. The presence of the amino group allows for interactions with cellular targets, potentially leading to anticancer effects .
Material Science
This compound is also explored for its potential applications in material science, particularly in the development of advanced materials such as polymers and dyes. Its unique structure may contribute to enhanced properties in these applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of several thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that similar thiophene derivatives induced apoptosis in human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This compound exhibited promising results against various cancer types .
Mechanism of Action
The mechanism by which Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It may be involved in signaling pathways that regulate cellular processes such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Differences
The following table summarizes key structural features and applications of Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate and related compounds:
Key Observations:
Substituent Position and Reactivity: Bromine placement significantly influences reactivity. For example, the 4-bromo substituent in this compound facilitates Suzuki-Miyaura couplings, whereas the 5-bromo group in Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is sterically hindered, favoring nucleophilic substitutions .
Functional Group Diversity :
- Ethyl esters (e.g., ) are more hydrolytically stable than methyl esters (), making them preferable for prolonged storage.
- The tert-butoxycarbonyl (Boc) group in serves as a protective moiety for amines, enabling selective deprotection in multistep syntheses .
Characterization Techniques:
- NMR Spectroscopy : Used extensively to confirm substituent positions (e.g., ¹H NMR δ 2.3 ppm for methyl groups in ).
- X-ray Crystallography : Critical for resolving complex fused-ring systems (e.g., the thiazolo-pyrimidine structure in ). Software like SHELXL and WinGX are commonly employed for refinement .
Biological Activity
Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group, a bromo atom, and an ethyl ester functionality. The presence of these substituents contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts on various enzymes and receptors, influencing cellular processes such as:
- Cell Growth : The compound may modulate pathways involved in cell proliferation.
- Differentiation : It could play a role in the differentiation of stem cells or other progenitor cells.
- Apoptosis : this compound may induce programmed cell death in certain cancer cell lines.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related thiophene derivatives have shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) and murine leukemia (L1210) cells, with some derivatives achieving submicromolar IC50 values .
Comparative Studies
A comparative analysis with other thiophene derivatives reveals that the bromo substitution enhances the compound's reactivity and biological activity. For example, while Ethyl 5-amino-4-chloro and Ethyl 5-amino-4-fluoro analogs were also studied, the bromo derivative demonstrated superior potency in certain assays.
Case Studies
- Antiproliferative Activity : In a study assessing the cytotoxic effects of various thiophene derivatives, this compound was evaluated alongside other compounds. It was found to exhibit notable cytotoxicity against multiple cancer cell lines, although specific IC50 values for this compound were not disclosed in the available literature .
- Mechanistic Insights : The mechanisms by which this compound exerts its effects were explored through structure–activity relationship (SAR) studies. These studies highlighted that modifications at the thiophene ring significantly influence biological activity, suggesting that further structural optimization could enhance efficacy .
Data Summary Table
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Antiproliferative | Active against HeLa and L1210 cells |
| Ethyl 5-amino-4-chloro-3-methylthiophene-2-carboxylate | - | Moderate | Less potent than bromo derivative |
| Ethyl 5-amino-4-fluoro-3-methylthiophene-2-carboxylate | - | Moderate | Similar activity to chloro derivative |
Preparation Methods
Starting Materials and Key Intermediates
- Thiophene derivatives : The synthesis often begins with 3-methylthiophene or a related thiophene precursor.
- Ethyl 2-thiophenecarboxylate : This intermediate can be prepared or purchased and serves as the base for further substitution.
- Amino group introduction : Usually achieved via nitration followed by reduction or direct amination methods.
- Bromination : Selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
Typical Synthetic Route
Esterification : Starting from 3-methylthiophene-2-carboxylic acid, esterification with ethanol in the presence of acid catalysts produces ethyl 3-methylthiophene-2-carboxylate.
Amination at 5-position : Nitration at the 5-position followed by catalytic hydrogenation reduces the nitro group to an amino group, yielding ethyl 5-amino-3-methylthiophene-2-carboxylate.
Selective Bromination at 4-position : Bromination of the thiophene ring at the 4-position is typically achieved using NBS or bromine in solvents such as acetic acid or dichloromethane at low temperatures to prevent polysubstitution.
Purification : The crude product is purified by column chromatography using silica gel and appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Esterification | Ethanol, acid catalyst (H2SO4 or HCl) | Reflux conditions, removal of water | 70-85 |
| Nitration | HNO3/H2SO4 mixture | Controlled temperature to avoid over-nitration | 60-75 |
| Reduction (Amination) | Catalytic hydrogenation (Pd/C, H2) | Room temperature or mild heating | 80-90 |
| Bromination | NBS or Br2, solvent (AcOH, DCM), 0-5°C | Reaction time carefully controlled | 65-80 |
| Purification | Silica gel chromatography | Solvent gradient for separation | — |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows characteristic signals for ethyl ester (triplet at ~1.3 ppm for CH3, quartet at ~4.3 ppm for CH2), methyl group on thiophene (~2.5 ppm singlet), and aromatic protons.
- Amino protons appear as broad singlets around 5-6 ppm depending on solvent and concentration.
- Bromination shifts aromatic proton signals downfield due to electron-withdrawing effect.
-
- Molecular ion peak at m/z 264.14 consistent with C8H10BrNO2S.
-
- Melting points typically reported above 100 °C, indicating purity.
Research Findings and Notes
- The regioselectivity of bromination is crucial; improper conditions can lead to di- or polybromination, complicating purification.
- Amination via nitration/reduction is a well-established method for introducing amino groups on thiophene rings. Alternative direct amination methods may be explored but are less common.
- The methyl group at the 3-position is typically introduced before bromination to avoid substitution interference.
- Purification by silica gel chromatography using petroleum ether and ethyl acetate is standard to isolate the desired compound.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Esterification | 3-methylthiophene-2-carboxylic acid | Ethanol, acid catalyst, reflux | Ethyl 3-methylthiophene-2-carboxylate |
| 2 | Nitration | Ethyl 3-methylthiophene-2-carboxylate | HNO3/H2SO4, low temperature | Ethyl 5-nitro-3-methylthiophene-2-carboxylate |
| 3 | Reduction (Amination) | Ethyl 5-nitro-3-methylthiophene-2-carboxylate | Pd/C, H2, mild heating | Ethyl 5-amino-3-methylthiophene-2-carboxylate |
| 4 | Bromination | Ethyl 5-amino-3-methylthiophene-2-carboxylate | NBS or Br2, AcOH/DCM, 0-5°C | Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate |
| 5 | Purification | Crude reaction mixture | Silica gel chromatography | Pure target compound |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate, and how do reaction conditions impact yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and functionalization. For instance:
- Gewald Reaction : A one-pot cyclocondensation of ketones, sulfur, and cyanoacetates under basic conditions forms the thiophene core .
- Bromination : Post-synthetic bromination at the 4-position can be achieved using brominating agents (e.g., NBS or Br₂) in acetic acid or DMF .
- Purification : Recrystallization from ethanol or petroleum ether is recommended to isolate high-purity crystals, as demonstrated in analogous thiophene derivatives .
- Critical Parameters : Reaction temperature (reflux vs. room temperature), stoichiometry of brominating agents, and choice of solvent (polar aprotic vs. protic) significantly affect yield and byproduct formation.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amino proton environments. For example, the ethyl ester group appears as a triplet (~1.3 ppm) and quartet (~4.2 ppm) in ¹H NMR .
- IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-Br (~600 cm⁻¹) validate functional groups .
- X-ray Crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves bond lengths and angles, particularly the planar thiophene ring and bromine substitution pattern .
Q. How can researchers optimize the purification of synthetic intermediates and final products?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.
- Recrystallization : Ethanol or 1,4-dioxane effectively removes unreacted starting materials, as shown in similar thiophene carboxylates .
- Melting Point Analysis : Compare observed m.p. with literature values (e.g., 120–122°C for brominated analogs) to assess purity .
Advanced Research Questions
Q. What strategies address discrepancies between spectroscopic data and crystallographic results in structural elucidation?
- Methodological Answer :
- Cross-Validation : If NMR suggests a non-planar conformation but X-ray shows planarity, consider dynamic effects (e.g., tautomerism) or solvent-induced distortions.
- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and compare with experimental data .
- Twinned Data Refinement : For ambiguous crystallographic results, employ SHELXL’s TWIN/BASF commands to refine twinned structures .
Q. How can reaction mechanisms for bromination and aminolysis be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor bromination progress via GC-MS or in situ IR to identify intermediates (e.g., bromonium ion formation).
- Isotopic Labeling : Use ¹⁵N-labeled amino groups to track nucleophilic substitution pathways in aminolysis reactions .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to distinguish between ionic and radical bromination mechanisms .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Molecular Orbital Analysis : Use Gaussian to calculate HOMO/LUMO energies and identify reactive sites. The bromine atom’s σ-hole often facilitates oxidative addition with Pd catalysts.
- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize ligand design .
Q. How can researchers mitigate side reactions during functional group transformations (e.g., ester hydrolysis)?
- Methodological Answer :
- Protecting Groups : Temporarily protect the amino group with Boc anhydride to prevent undesired nucleophilic attack during hydrolysis .
- pH Control : Hydrolyze the ethyl ester under mild alkaline conditions (pH 9–10) to avoid decarboxylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
